Proteolytic Stability: All-D vs. All-L Peptide Resistance to Trypsin and Serum
Peptides composed entirely of D-amino acids, such as D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine, exhibit complete resistance to trypsin-mediated degradation, whereas all-L-amino acid peptides are susceptible and rapidly hydrolyzed. In a controlled study, an all-D peptide (AD-peptide) remained intact after trypsin treatment, while the corresponding all-L peptide was completely degraded under the same conditions [1]. This class-level inference applies directly to the target compound, as its all-D composition shares the structural basis for this resistance.
| Evidence Dimension | Resistance to trypsin degradation |
|---|---|
| Target Compound Data | Not directly tested; inferred to be fully resistant based on all-D composition |
| Comparator Or Baseline | All-L-amino acid peptide: completely degraded by trypsin |
| Quantified Difference | Qualitative: intact vs. completely degraded |
| Conditions | Trypsin treatment of 11-amino acid cationic peptides, 37°C (Hamamoto et al., 2002) |
Why This Matters
For any in vitro or in vivo assay where peptide integrity over time is critical, the all-D configuration ensures the probe remains intact, whereas an L-peptide surrogate would generate degradation fragments that confound results.
- [1] Hamamoto, K., Kida, Y., Zhang, Y., Shimizu, T., & Kuwano, K. (2002). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Microbiology and Immunology, 46(11), 741–749. View Source
